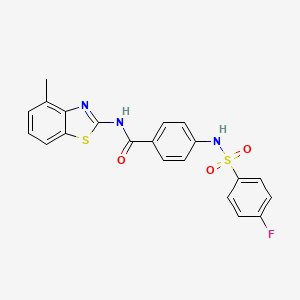![molecular formula C12H15Cl2NO B2648012 5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride CAS No. 71916-96-6; 71916-97-7](/img/structure/B2648012.png)
5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
Descripción general
Descripción
5-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is a heterocyclic compound that belongs to the class of spiro compounds It is characterized by a spiro connection between a benzofuran and a piperidine ring, with a chlorine atom attached to the benzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1’-benzyl-5-chloro-2,3-dihydro-spiro[benzofuran-2(3H),4’-piperidine].
Reaction with Ethyl Chloroformate: A solution of the starting material is reacted with ethyl chloroformate in benzene, followed by refluxing for 24 hours.
Workup: The reaction mixture is cooled, washed with water, hydrochloric acid solution, bicarbonate solution, and sodium chloride solution. The organic layer is dried over sodium sulfate and the solvent is evaporated.
Reflux with Potassium Hydroxide: The resulting oil is refluxed with potassium hydroxide solution in ethanol, followed by extraction with ether and washing with hydrochloric acid. The acidic wash is basified with sodium hydroxide and extracted with ether again.
Industrial Production Methods
Industrial production methods for 5-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester or amide functionalities can be hydrolyzed.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the oxidation state of the compound.
Aplicaciones Científicas De Investigación
5-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3H-spiro[benzofuran-2,4’-piperidine]: The non-hydrochloride form of the compound.
5-Bromo-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride: A similar compound with a bromine atom instead of chlorine.
5-Methyl-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride: A similar compound with a methyl group instead of chlorine.
Uniqueness
5-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The spiro connection between the benzofuran and piperidine rings also imparts distinct structural and chemical properties.
Propiedades
IUPAC Name |
5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFHGQNFWJLYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=CC(=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3R)-2-(4-Bromophenyl)-3-hydroxypyrrolidin-1-yl]-2-chloroethanone](/img/structure/B2647932.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2647934.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylquinazolin-4-amine](/img/structure/B2647936.png)
![8-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2647938.png)

![2-chloro-4-fluoro-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide](/img/structure/B2647941.png)
![6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2647942.png)





![2-([1,1'-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/new.no-structure.jpg)
